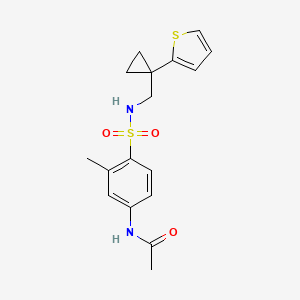

N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[3-methyl-4-[(1-thiophen-2-ylcyclopropyl)methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-12-10-14(19-13(2)20)5-6-15(12)24(21,22)18-11-17(7-8-17)16-4-3-9-23-16/h3-6,9-10,18H,7-8,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRJOHBQBLOEIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Thiophene Introduction: The thiophene ring is incorporated via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.

Sulfonamide Formation: The sulfonamide linkage is formed by reacting an amine with a sulfonyl chloride under basic conditions.

Final Assembly: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of each step to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and this compound may exhibit similar activities.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, synthetic, and functional differences between BG02487 and related sulfonamide derivatives.

Substituent Variations in Sulfamoylphenylacetamides

Compound 3 : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide

- Molecular Formula : C₁₂H₁₄N₂O₅S

- Molecular Weight : 299.34 g/mol

- Key Features : The sulfamoyl group is substituted with a 2-oxotetrahydrofuran-3-yl moiety instead of BG02487’s thiophene-cyclopropylmethyl. This introduces a five-membered lactone ring , enhancing polarity but reducing lipophilicity compared to BG02487. Synthesized via N-acetylation of sulfanilyl chloride, it exhibits a melting point of 174–176°C and distinct NMR signals (e.g., δ 10.33 ppm for the acetamide NH) .

Compound 29 : N-(2-Amino-4-(N-(Tert-butyl)sulfamoyl)phenyl)-2-(4-hydroxyphenyl)acetamide

- Molecular Features: Contains a tert-butyl sulfamoyl group and a 4-hydroxyphenylacetamide chain. Synthesized using EDC/HOBt coupling agents, this compound is part of a series evaluated for carbonic anhydrase inhibition .

BG02487 :

- Distinctive Traits : The thiophene-cyclopropylmethyl substituent provides a unique electronic profile due to the aromatic thiophene and rigid cyclopropane ring. This combination may enhance π-π stacking interactions with biological targets and resist oxidative metabolism, improving bioavailability .

Aryl Sulfonamide Derivatives

4w–4z, 5a–5b : Halogenated and Functionalized N-Phenylbenzenesulfonamides

- Examples :

- 4w : 4-Chloro-N-phenylbenzenesulfonamide

- 4y : 4-Bromo-N-phenylbenzenesulfonamide

- 5a : 4-Methoxy-N-phenylbenzenesulfonamide

- Key Differences : These compounds lack the acetamide moiety present in BG02487. Substituents like chloro , bromo , and methoxy modulate electronic effects (e.g., electron-withdrawing Cl/Br vs. electron-donating OMe). Synthesized via copper-catalyzed coupling, they demonstrate how halogenation influences solubility and binding affinity .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

- Structure: Features a nitro group and methylsulfonyl substituent on the phenyl ring. Crystal structure analysis reveals intermolecular hydrogen bonding (C–H⋯O), influencing packing stability .

Complex Heterocyclic Sulfonamides

Compound 54 : Indoline-Based Autophagy Inhibitor

- Structure: A polyfunctionalized indoline derivative with a 4-chloro-3-(trifluoromethyl)phenyl sulfamoyl group. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the indoline core enables π-stacking.

Comparative Data Table

Q & A

Q. What are the recommended synthetic pathways for N-(3-methyl-4-(N-((1-(thiophen-2-yl)cyclopropyl)methyl)sulfamoyl)phenyl)acetamide?

A common method involves sulfamoylation of the precursor amine followed by acetylation. For example:

Sulfamoylation : React the intermediate amine (e.g., 3-methyl-4-aminophenyl derivatives) with a sulfamoyl chloride derivative under reflux conditions in anhydrous dichloromethane (DCM) with a base like triethylamine .

Acetylation : Treat the sulfamoylated product with acetic anhydride in ethanol under reflux, followed by purification via recrystallization or column chromatography .

Key considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of thiophene moieties. Monitor reaction progress via TLC or HPLC.

Q. How can researchers confirm the structural identity of this compound?

A multi-technique approach is essential:

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

-

Solubility :

Solvent Solubility (mg/mL) DMSO >50 Ethanol ~10–15 Water <1 Note: Solubility varies with substituents; cyclopropane and thiophene groups reduce aqueous solubility . -

Stability : Store at –20°C under argon. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound?

- QSAR models : Estimate biodegradability (e.g., using EPI Suite) and bioaccumulation potential based on logP (predicted ~2.8) .

- DFT calculations : Analyze electron density maps to predict reactivity with environmental oxidants (e.g., hydroxyl radicals) .

- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes involved in xenobiotic metabolism) .

Q. What experimental strategies resolve contradictions in spectroscopic data?

Q. How does the cyclopropane-thiophene moiety influence biological activity?

Q. What crystallographic techniques elucidate intermolecular interactions in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.